molecular formula C19H22N2O B5537083 1-phenyl-4-(3-phenylpropanoyl)piperazine

1-phenyl-4-(3-phenylpropanoyl)piperazine

Cat. No. B5537083
M. Wt: 294.4 g/mol
InChI Key: JZTGCJCGVHCPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-(3-phenylpropanoyl)piperazine, also known as PPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1950s and has since been used in various scientific research applications. This compound has been found to have potential therapeutic benefits in the treatment of neurological disorders and cancer.

Mechanism of Action

1-phenyl-4-(3-phenylpropanoyl)piperazine acts as a dopamine D2 receptor agonist and can stimulate the release of dopamine. It also has antioxidant properties and can protect cells from oxidative stress. 1-phenyl-4-(3-phenylpropanoyl)piperazine has been found to inhibit the activity of monoamine oxidase-B (MAO-B), an enzyme that breaks down dopamine in the brain.
Biochemical and Physiological Effects:
1-phenyl-4-(3-phenylpropanoyl)piperazine has been found to increase the levels of dopamine in the brain, which can improve motor function in patients with Parkinson's disease. It can also reduce oxidative stress and inflammation in the brain, which can protect neurons from damage. 1-phenyl-4-(3-phenylpropanoyl)piperazine has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 1-phenyl-4-(3-phenylpropanoyl)piperazine in lab experiments include its neuroprotective and anti-cancer properties. It can be used to study the mechanisms of Parkinson's disease and cancer. However, the limitations of using 1-phenyl-4-(3-phenylpropanoyl)piperazine include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

1. Further studies are needed to determine the safety and efficacy of 1-phenyl-4-(3-phenylpropanoyl)piperazine in the treatment of neurological disorders and cancer.
2. The potential use of 1-phenyl-4-(3-phenylpropanoyl)piperazine in combination with other drugs for the treatment of Parkinson's disease and cancer should be explored.
3. The development of new derivatives of 1-phenyl-4-(3-phenylpropanoyl)piperazine with improved pharmacological properties should be investigated.
4. The potential use of 1-phenyl-4-(3-phenylpropanoyl)piperazine in the treatment of other diseases such as Alzheimer's disease and Huntington's disease should be explored.
5. The mechanism of action of 1-phenyl-4-(3-phenylpropanoyl)piperazine should be further elucidated to better understand its therapeutic potential.

Synthesis Methods

The synthesis of 1-phenyl-4-(3-phenylpropanoyl)piperazine involves the reaction of piperazine with benzaldehyde and phenylpropanoic acid. The reaction is catalyzed by a base such as sodium hydroxide and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 1-phenyl-4-(3-phenylpropanoyl)piperazine.

Scientific Research Applications

1-phenyl-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential therapeutic benefits in the treatment of neurological disorders such as Parkinson's disease. It has been found to have neuroprotective properties and can prevent the death of dopaminergic neurons. 1-phenyl-4-(3-phenylpropanoyl)piperazine has also been studied for its potential anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

3-phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(12-11-17-7-3-1-4-8-17)21-15-13-20(14-16-21)18-9-5-2-6-10-18/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTGCJCGVHCPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one

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